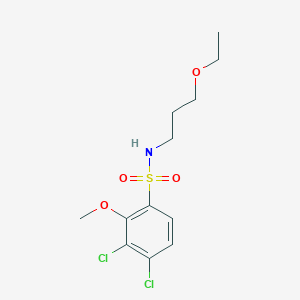
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCMES and has been widely used in scientific research due to its unique properties.
Mechanism of Action
DCMES exerts its biological effects by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. DCMES has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
DCMES has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion transport and acid-base balance. It has also been shown to have anti-inflammatory properties and to be effective in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCMES in lab experiments is its high purity, which ensures reproducibility and accuracy of results. DCMES is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DCMES is its specificity for carbonic anhydrase enzymes, which limits its applicability in studying other biological processes.
Future Directions
There are several future directions for research on DCMES, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its effects on other biological processes, and the development of new therapeutic applications for DCMES. Additionally, the use of DCMES in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Synthesis Methods
DCMES can be synthesized through a multi-step process that involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 3-ethoxypropylamine. The resulting product is then purified through recrystallization to obtain DCMES in high purity.
Scientific Research Applications
DCMES has been extensively used in scientific research as a tool to investigate the role of sulfonamide compounds in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance and ion transport. DCMES has also been used to study the effects of sulfonamide compounds on the growth and proliferation of cancer cells.
properties
Molecular Formula |
C12H17Cl2NO4S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(3-ethoxypropyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO4S/c1-3-19-8-4-7-15-20(16,17)10-6-5-9(13)11(14)12(10)18-2/h5-6,15H,3-4,7-8H2,1-2H3 |
InChI Key |
LSBVPCRMBQWKFH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B273124.png)







